4-Isopropyl-N,N-dimethylpyridazin-3-amine

Catalog No.
S13601705
CAS No.
27772-42-5
M.F
C9H15N3
M. Wt
165.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropyl-N,N-dimethylpyridazin-3-amine

CAS Number

27772-42-5

Product Name

4-Isopropyl-N,N-dimethylpyridazin-3-amine

IUPAC Name

N,N-dimethyl-4-propan-2-ylpyridazin-3-amine

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

InChI

InChI=1S/C9H15N3/c1-7(2)8-5-6-10-11-9(8)12(3)4/h5-7H,1-4H3

InChI Key

YGDALSXCORFSLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NC=C1)N(C)C

4-Isopropyl-N,N-dimethylpyridazin-3-amine is a nitrogen-containing heterocyclic compound characterized by a pyridazine ring substituted with isopropyl and dimethylamino groups. This compound belongs to the class of pyridazines, which are five-membered aromatic rings containing two nitrogen atoms. The structure of 4-Isopropyl-N,N-dimethylpyridazin-3-amine can be represented as follows:

C9H14N4\text{C}_9\text{H}_{14}\text{N}_4

This compound is notable for its potential applications in medicinal chemistry and as a building block for various organic syntheses.

Typical for amines and heterocycles:

  • N-Alkylation: The nitrogen atoms in the pyridazine ring can react with alkyl halides to form N-alkylated derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridazine ring allows it to undergo electrophilic substitution reactions, such as halogenation or nitration, particularly at positions that are less sterically hindered.
  • Nucleophilic Substitution: The compound can also act as a nucleophile, participating in reactions with electrophiles at the carbon atoms adjacent to the nitrogen atoms.

These reactions highlight the versatility of 4-Isopropyl-N,N-dimethylpyridazin-3-amine in synthetic organic chemistry.

Research into the biological activity of 4-Isopropyl-N,N-dimethylpyridazin-3-amine indicates potential pharmacological properties. Compounds with similar structures have been investigated for their effects on various biological targets, including:

  • Anticancer Activity: Some pyridazine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: There is evidence that certain derivatives exhibit antibacterial and antifungal activities.
  • Neuroprotective Effects: Compounds related to this structure may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Further studies are needed to fully elucidate the specific biological effects of 4-Isopropyl-N,N-dimethylpyridazin-3-amine.

The synthesis of 4-Isopropyl-N,N-dimethylpyridazin-3-amine can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors such as hydrazine derivatives and isopropyl-substituted compounds, cyclization can yield the desired pyridazine structure.
  • Amination Reactions: Utilizing amination techniques on substituted pyridazines can introduce the dimethylamino group effectively.
  • Alkylation Reactions: The introduction of the isopropyl group can be performed via alkylation of a suitable nitrogen-containing precursor.

These methods provide flexibility in synthesizing this compound while allowing for further modifications.

4-Isopropyl-N,N-dimethylpyridazin-3-amine has several potential applications:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific diseases.
  • Chemical Synthesis: It serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.
  • Material Science: Investigations into its properties may reveal applications in materials science, particularly in developing polymers or catalysts.

Interaction studies involving 4-Isopropyl-N,N-dimethylpyridazin-3-amine focus on its binding affinity and activity against biological targets. These studies often involve:

  • Receptor Binding Assays: To determine how well the compound interacts with specific receptors or enzymes.
  • In Vivo Studies: Evaluating its pharmacokinetics and pharmacodynamics in animal models to assess efficacy and safety profiles.

Such studies are crucial for understanding the therapeutic potential of this compound.

Several compounds share structural similarities with 4-Isopropyl-N,N-dimethylpyridazin-3-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-MethylpyridazineOne methyl group on the pyridazine ringSimpler structure; limited biological activity
4-DimethylaminopyridineDimethylamino group on pyridineKnown for strong nucleophilic properties
Isopropyl-pyrimidineIsopropyl group on a different heterocycleDifferent ring structure; varied reactivity

These compounds illustrate variations in substitution patterns that affect their chemical reactivity and biological activity, highlighting the uniqueness of 4-Isopropyl-N,N-dimethylpyridazin-3-amine within this class of compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

165.126597491 g/mol

Monoisotopic Mass

165.126597491 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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